

# 2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene

## molecular weight

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### Compound of Interest

Compound Name:	2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene
Cat. No.:	B1393153

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An In-Depth Technical Guide to **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene** for Advanced Drug Discovery

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene**, a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, with a focus on its role as a versatile building block in modern therapeutic design.

## Introduction: A Strategic Building Block in Medicinal Chemistry

**2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene** (CAS No. 1150271-31-0) is an aromatic organic compound distinguished by a unique arrangement of functional groups: two bromine atoms, a trifluoromethylsulfonyl group, and a methyl group on a benzene ring. This specific substitution pattern makes it a highly valuable, albeit niche, reagent in the synthesis of complex molecular architectures for pharmaceutical research.

The strategic importance of this molecule lies in the synergistic properties of its functional groups:

- Dibromo Substitution: The two bromine atoms provide reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled, stepwise construction of larger, more complex molecules. Their ortho-positioning relative to the methyl group introduces specific steric and electronic influences.
- Trifluoromethylsulfonyl Group ( $-\text{SO}_2\text{CF}_3$ ): This group is a powerful electron-withdrawing moiety. The incorporation of trifluoromethyl groups is a cornerstone of modern drug design, known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.<sup>[1][2]</sup> The sulfonyl linkage further modulates these properties.
- Classification as a Protein Degrader Building Block: Several chemical suppliers categorize this compound as a building block for protein degraders.<sup>[3]</sup> This suggests its utility in constructing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs), which are at the forefront of novel therapeutic strategies.

This guide will delve into the essential technical data, synthetic considerations, and practical applications that underscore the value of **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene** in the drug discovery pipeline.

## Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its effective use. The key characteristics of **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene** are summarized below.

Property	Value	Source(s)
CAS Number	1150271-31-0	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> Br <sub>2</sub> F <sub>3</sub> O <sub>2</sub> S	[3][4][5]
Molecular Weight	381.99 g/mol	[4][5][6]
Synonyms	1,3-Dibromo-2-methyl-5-(trifluoromethylsulfonyl)benzen e	[5][6]
Predicted Boiling Point	364.4 ± 42.0 °C	[4][5]
Predicted Density	1.946 ± 0.06 g/cm <sup>3</sup>	[4][5]
Purity (Typical)	≥97-98%	[3][7]
Storage Conditions	Room temperature or 2-8°C	[3][4][5]

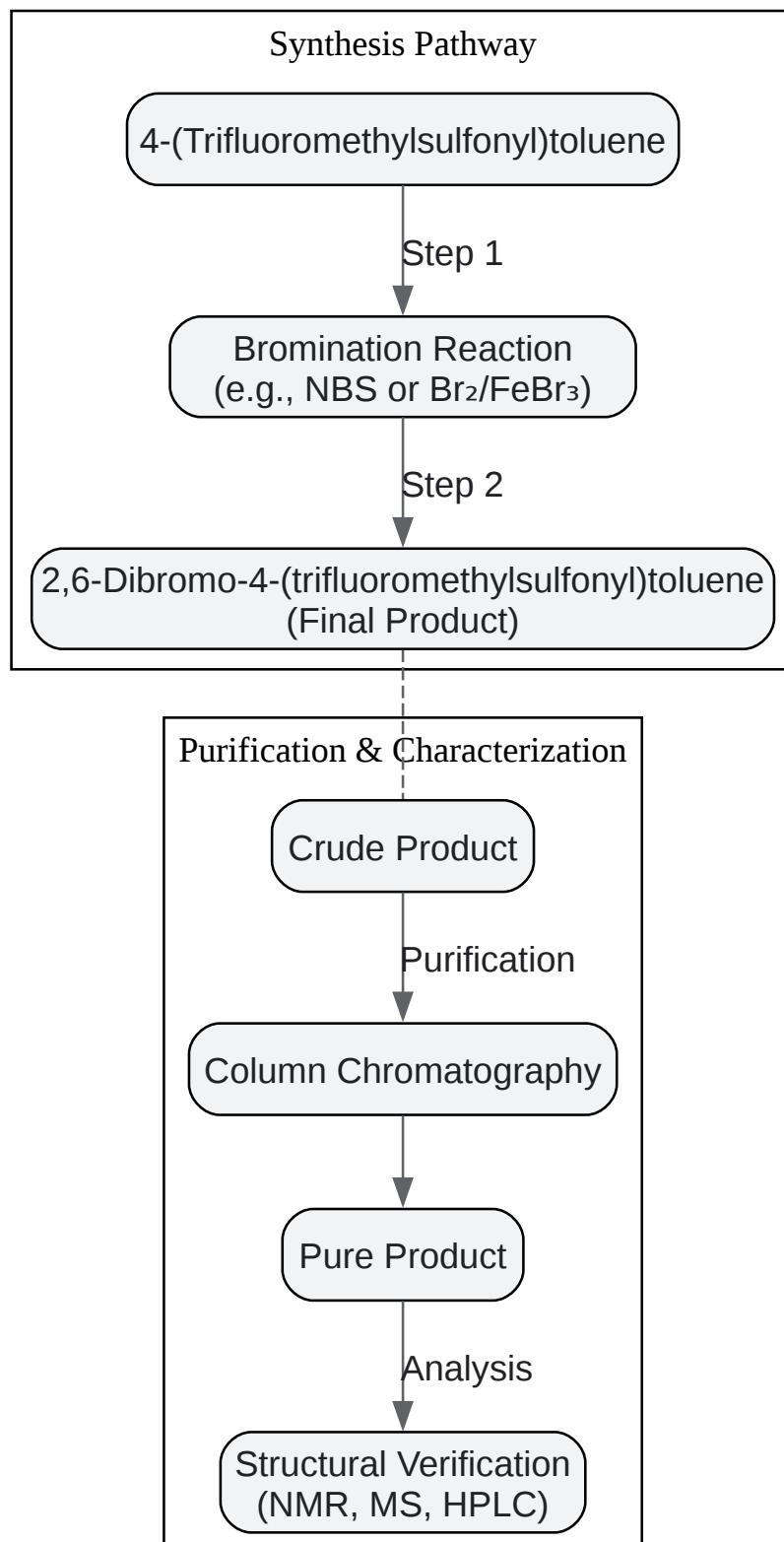
These data provide the foundational knowledge for designing reactions, calculating stoichiometry, and ensuring the long-term stability of the material.

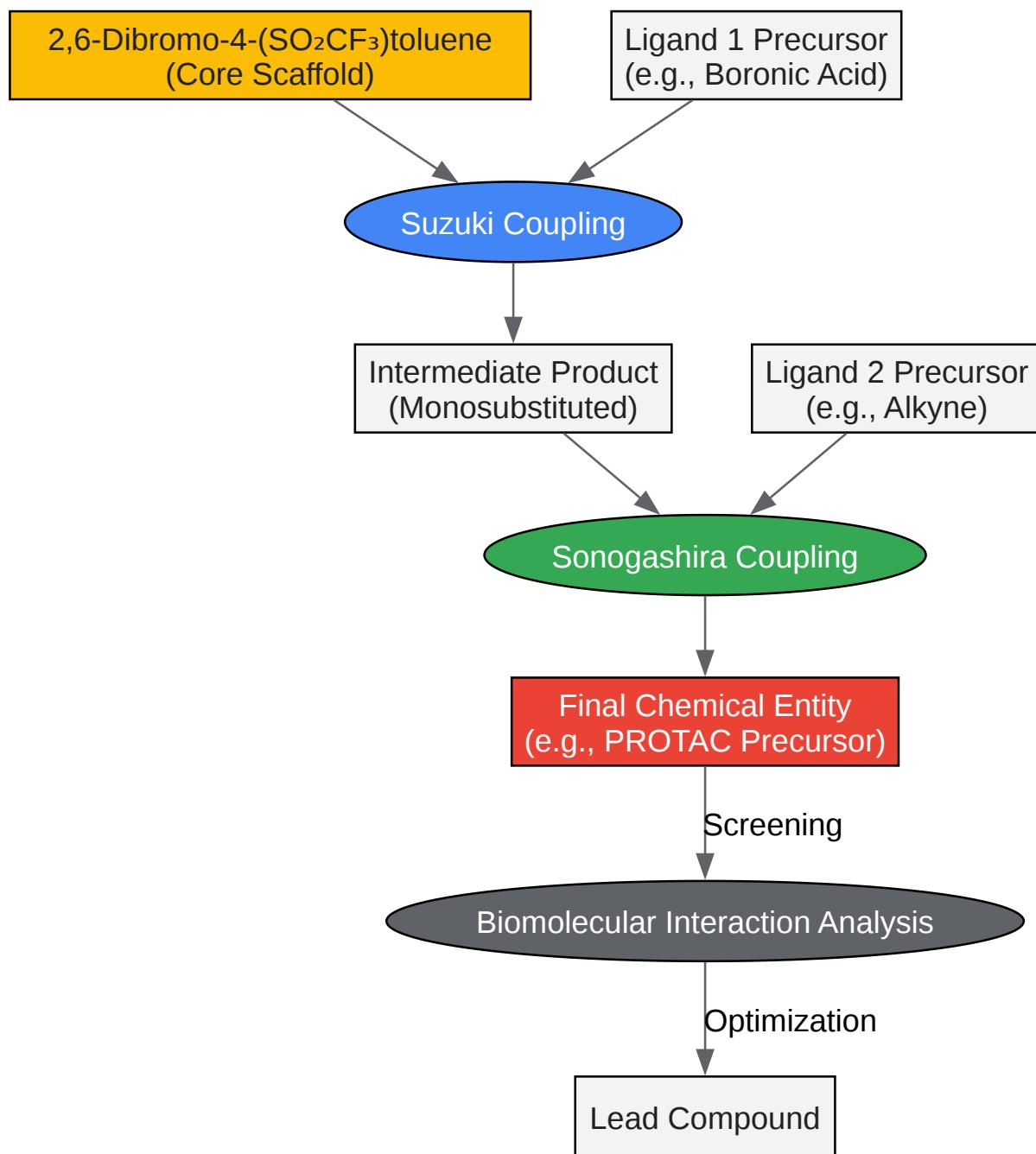
## Synthesis and Characterization: A Representative Protocol

While proprietary synthesis methods may vary, a plausible route can be conceptualized based on established organic chemistry principles, such as those found in patents for structurally related molecules.[8][9] The following represents a logical, multi-step workflow for producing and verifying **2,6-Dibromo-4-(trifluoromethylsulfonyl)toluene**.

### Conceptual Synthetic Workflow

The synthesis likely begins with a commercially available toluene derivative, followed by sequential functional group installations.



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